molecular formula C10H9N3O2 B13289003 3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid

3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13289003
M. Wt: 203.20 g/mol
InChI Key: MJXJUQALCAZRHY-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-pyridylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

Uniqueness

What sets 3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-methyl-1-pyridin-2-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-7-8(10(14)15)6-13(12-7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15)

InChI Key

MJXJUQALCAZRHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2=CC=CC=N2

Origin of Product

United States

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